molecular formula C24H17ClO5 B3537069 3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-chlorobenzoate

3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-chlorobenzoate

Cat. No. B3537069
M. Wt: 420.8 g/mol
InChI Key: YQUVENFJVFAHMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-chlorobenzoate, also known as Moclobemide, is a reversible inhibitor of monoamine oxidase A (MAO-A) and is used in the treatment of depression and social anxiety disorder. It was first developed in the 1980s and has since become a popular antidepressant due to its selective inhibition of MAO-A, which results in fewer side effects compared to traditional MAO inhibitors.

Mechanism of Action

3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-chlorobenzoate selectively inhibits the activity of MAO-A, which is responsible for the breakdown of serotonin, norepinephrine, and dopamine in the brain. By inhibiting MAO-A, 3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-chlorobenzoate increases the levels of these neurotransmitters, which are important for regulating mood, emotions, and behavior.
Biochemical and Physiological Effects:
3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-chlorobenzoate has been shown to increase the levels of serotonin, norepinephrine, and dopamine in the brain, which are all important neurotransmitters involved in the regulation of mood and emotions. It has also been found to have neuroprotective effects and may help to prevent the degeneration of dopaminergic neurons in the brain.

Advantages and Limitations for Lab Experiments

3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-chlorobenzoate has several advantages for use in lab experiments, including its high selectivity for MAO-A, its reversible inhibition of enzyme activity, and its low toxicity compared to traditional MAO inhibitors. However, its short half-life and rapid metabolism may make it difficult to maintain consistent levels of the drug in the body during long-term experiments.

Future Directions

There are several potential future directions for research on 3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-chlorobenzoate, including its use in combination with other antidepressants or neuroprotective agents, its potential for use in the treatment of other neurological disorders, and its potential for use in personalized medicine based on individual genetic variations in MAO-A activity. Additionally, further studies are needed to better understand the long-term effects of 3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-chlorobenzoate on neurotransmitter levels and brain function.

Scientific Research Applications

3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-chlorobenzoate has been extensively studied for its antidepressant properties and has been found to be effective in treating major depressive disorder and social anxiety disorder. It has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and migraine headaches.

properties

IUPAC Name

[3-(2-methoxyphenyl)-2-methyl-4-oxochromen-7-yl] 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClO5/c1-14-22(18-5-3-4-6-20(18)28-2)23(26)19-12-11-17(13-21(19)29-14)30-24(27)15-7-9-16(25)10-8-15/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQUVENFJVFAHMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-chlorobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-chlorobenzoate
Reactant of Route 2
Reactant of Route 2
3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-chlorobenzoate
Reactant of Route 3
Reactant of Route 3
3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-chlorobenzoate
Reactant of Route 4
Reactant of Route 4
3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-chlorobenzoate
Reactant of Route 5
Reactant of Route 5
3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-chlorobenzoate
Reactant of Route 6
3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-chlorobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.